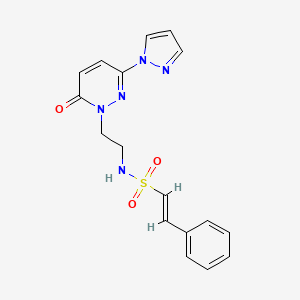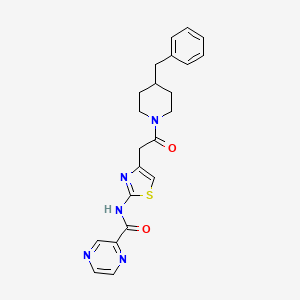
N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide, also known as BPTP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPTP belongs to the class of piperidine derivatives and has been found to exhibit significant pharmacological activity.
Scientific Research Applications
Antibacterial and Antifungal Evaluation
Research into compounds structurally related to N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide has shown promise in antibacterial and antifungal evaluations. For instance, a study by Senthilkumar, Umarani, and Satheesh (2021) focused on a new organic compound synthesized through the reaction involving a related pyrazine carboxamide, which was screened for antibacterial (against Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli) and antifungal (Candida albicans and Aspergillus niger) activities. Additionally, the anticancer activity was evaluated against MDA-MB-231 breast cancer cells, showcasing the compound's multifaceted potential in medical research (Senthilkumar, Umarani, & Satheesh, 2021).
Promising Antibacterial Agents
Further studies into analogs with similar structural features have demonstrated significant antibacterial activities. Palkar et al. (2017) reported on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, revealing them as a novel class of promising antibacterial agents. Their research highlighted compounds with exceptional antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential of these structures in developing new antibacterial drugs (Palkar et al., 2017).
Photosynthetic Electron Transport Inhibition
Compounds closely related to this compound have also been evaluated for their ability to inhibit photosynthetic electron transport. Vicentini et al. (2005) synthesized and screened several new pyrazoles as potential inhibitors, finding that a few exhibited excellent inhibitory properties comparable to commercial herbicides. This research suggests the utility of these compounds in agricultural applications as well as their potential environmental impact (Vicentini et al., 2005).
Potential in Anticancer Research
The anticancer potential of related compounds has been a significant focus. For instance, Bu et al. (2002) explored pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridine derivatives for their cytotoxicity against various cancer cell lines. Their research found certain derivatives to possess appreciable cytotoxic activities, suggesting the relevance of such compounds in the development of anticancer therapies (Bu et al., 2002).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown . It is hypothesized that the compound may be disrupting targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (nad) and/or ethylene .
Biochemical Pathways
The compound may affect the biosynthesis pathways of NAD and/or ethylene . These pathways play crucial roles in various biological processes, including energy metabolism and signal transduction. Disruption of these pathways could lead to significant downstream effects, potentially contributing to the compound’s observed effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
It is suggested that the compound may have potential as a commercial herbicide, controlling certain species of weeds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound . .
properties
IUPAC Name |
N-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c28-20(27-10-6-17(7-11-27)12-16-4-2-1-3-5-16)13-18-15-30-22(25-18)26-21(29)19-14-23-8-9-24-19/h1-5,8-9,14-15,17H,6-7,10-13H2,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQGNWJUACBTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2987495.png)
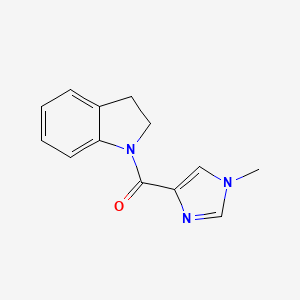
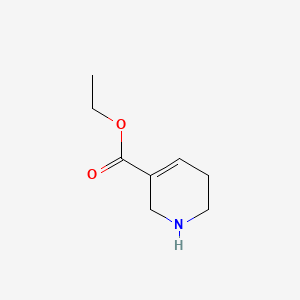
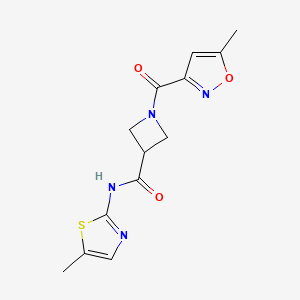
![N-homoveratryl-2-[(4-keto-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio]acetamide](/img/structure/B2987500.png)
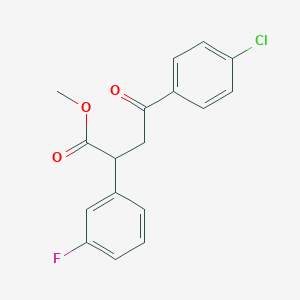

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2987503.png)
![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylfuran-2-carboxylic acid](/img/structure/B2987504.png)
![N-[2-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2987506.png)
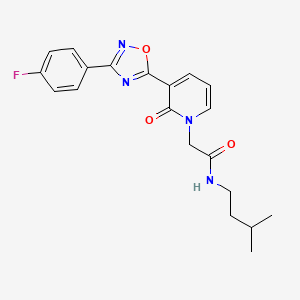
![3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2987512.png)
![2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2987516.png)
